N-(3-((1H-Pyrazolo[3,4-b]pyridin-5-yl)ethynyl)-2,4-difluorophenyl)-2,5-dichloro-3-(hydroxymethyl)benzenesulfonamide
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Overview
Description
N-(3-((1H-Pyrazolo[3,4-b]pyridin-5-yl)ethynyl)-2,4-difluorophenyl)-2,5-dichloro-3-(hydroxymethyl)benzenesulfonamide is a complex organic compound that belongs to the class of pyrazolopyridinesThe structure of this compound includes a pyrazolo[3,4-b]pyridine core, which is known for its biological activity and versatility in drug design .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-((1H-Pyrazolo[3,4-b]pyridin-5-yl)ethynyl)-2,4-difluorophenyl)-2,5-dichloro-3-(hydroxymethyl)benzenesulfonamide typically involves multiple steps, starting from commercially available precursors.
Industrial Production Methods
Industrial production of this compound may involve optimization of reaction conditions to maximize yield and purity. This includes the use of high-throughput screening methods to identify the most efficient catalysts and solvents. Additionally, continuous flow chemistry techniques can be employed to scale up the production process while maintaining consistency and reducing waste .
Chemical Reactions Analysis
Types of Reactions
N-(3-((1H-Pyrazolo[3,4-b]pyridin-5-yl)ethynyl)-2,4-difluorophenyl)-2,5-dichloro-3-(hydroxymethyl)benzenesulfonamide can undergo various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to a carboxyl group under appropriate conditions.
Reduction: The nitro groups, if present, can be reduced to amines.
Substitution: Halogen atoms on the phenyl ring can be substituted with other nucleophiles under suitable conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like sodium methoxide for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxymethyl group would yield a carboxylic acid derivative, while substitution of halogen atoms could result in various substituted phenyl derivatives .
Scientific Research Applications
N-(3-((1H-Pyrazolo[3,4-b]pyridin-5-yl)ethynyl)-2,4-difluorophenyl)-2,5-dichloro-3-(hydroxymethyl)benzenesulfonamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its role in modulating biological pathways.
Medicine: Explored as a potential therapeutic agent, particularly as a kinase inhibitor for treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets, such as kinases. It inhibits the activity of these enzymes by binding to their active sites, thereby blocking the phosphorylation of downstream signaling molecules. This inhibition can lead to the suppression of various cellular processes, including cell proliferation and survival .
Comparison with Similar Compounds
Similar Compounds
N-(3-((1H-Pyrazolo[3,4-b]pyridin-5-yl)ethynyl)benzenesulfonamides: These compounds share a similar core structure but may differ in the substituents on the phenyl ring.
Pyrazolo[3,4-b]pyridine derivatives: These compounds have variations in the pyrazolo[3,4-b]pyridine core and are studied for their diverse biological activities.
Uniqueness
N-(3-((1H-Pyrazolo[3,4-b]pyridin-5-yl)ethynyl)-2,4-difluorophenyl)-2,5-dichloro-3-(hydroxymethyl)benzenesulfonamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its high selectivity as a kinase inhibitor makes it a valuable compound for targeted therapeutic applications .
Properties
Molecular Formula |
C21H12Cl2F2N4O3S |
---|---|
Molecular Weight |
509.3 g/mol |
IUPAC Name |
2,5-dichloro-N-[2,4-difluoro-3-[2-(1H-pyrazolo[3,4-b]pyridin-5-yl)ethynyl]phenyl]-3-(hydroxymethyl)benzenesulfonamide |
InChI |
InChI=1S/C21H12Cl2F2N4O3S/c22-14-6-13(10-30)19(23)18(7-14)33(31,32)29-17-4-3-16(24)15(20(17)25)2-1-11-5-12-9-27-28-21(12)26-8-11/h3-9,29-30H,10H2,(H,26,27,28) |
InChI Key |
LFMRNLXRHBNWSU-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C(=C1NS(=O)(=O)C2=CC(=CC(=C2Cl)CO)Cl)F)C#CC3=CC4=C(NN=C4)N=C3)F |
Origin of Product |
United States |
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